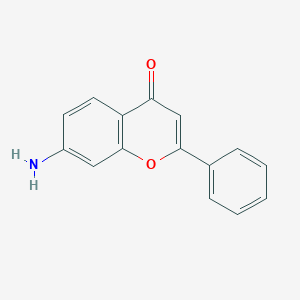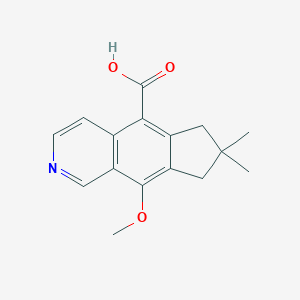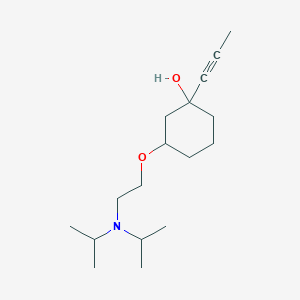
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- (C11H19NO2) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is produced through a specific synthesis method, which involves the reaction between cyclohexanone and 1,3-diisopropylamino-2-propyne in the presence of a catalyst.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use as a ligand in coordination chemistry. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. In addition, it has been studied for its potential as a corrosion inhibitor in the field of materials science.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other anticancer agents. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
For research on Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- include further studies on its mechanism of action, as well as its potential use in combination with other anticancer agents. It may also be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant and anti-inflammatory properties. In addition, further studies may be conducted to optimize the synthesis method to increase the yield and purity of the product.
Métodos De Síntesis
The synthesis of Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- involves the reaction between cyclohexanone and 1,3-diisopropylamino-2-propyne in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the yield of the product depends on the reaction conditions. The synthesis method has been optimized to increase the yield and purity of the product, making it suitable for various scientific research applications.
Propiedades
Número CAS |
16464-42-9 |
|---|---|
Nombre del producto |
Cyclohexanol, 1-, 3-diisopropylamino-2-ethoxy-1-propynyl- |
Fórmula molecular |
C17H31NO2 |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
3-[2-[di(propan-2-yl)amino]ethoxy]-1-prop-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C17H31NO2/c1-6-9-17(19)10-7-8-16(13-17)20-12-11-18(14(2)3)15(4)5/h14-16,19H,7-8,10-13H2,1-5H3 |
Clave InChI |
RACBOBKMDDZSAZ-UHFFFAOYSA-N |
SMILES |
CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O |
SMILES canónico |
CC#CC1(CCCC(C1)OCCN(C(C)C)C(C)C)O |
Sinónimos |
3-[2-(dipropan-2-ylamino)ethoxy]-1-prop-1-ynyl-cyclohexan-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



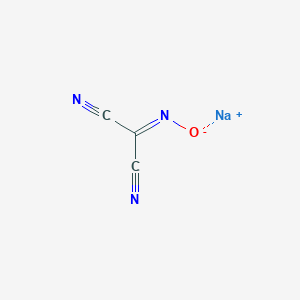
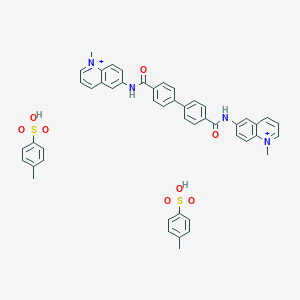
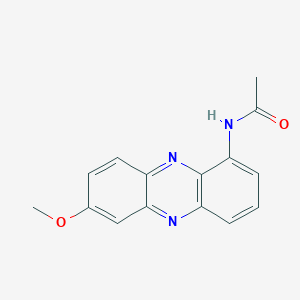
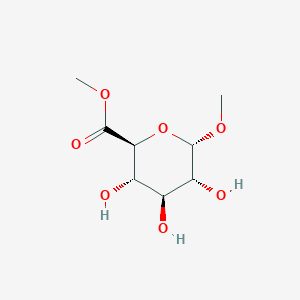
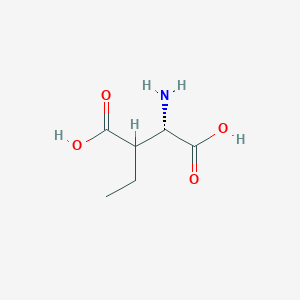
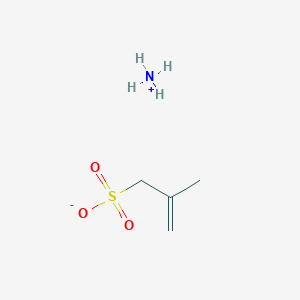
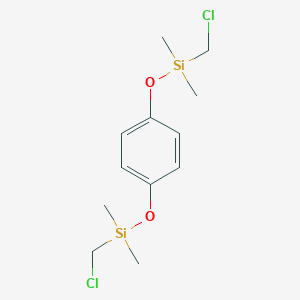

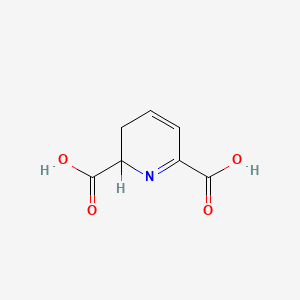
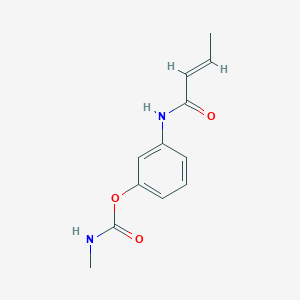
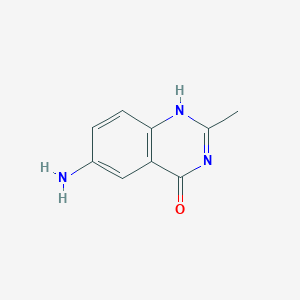
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
